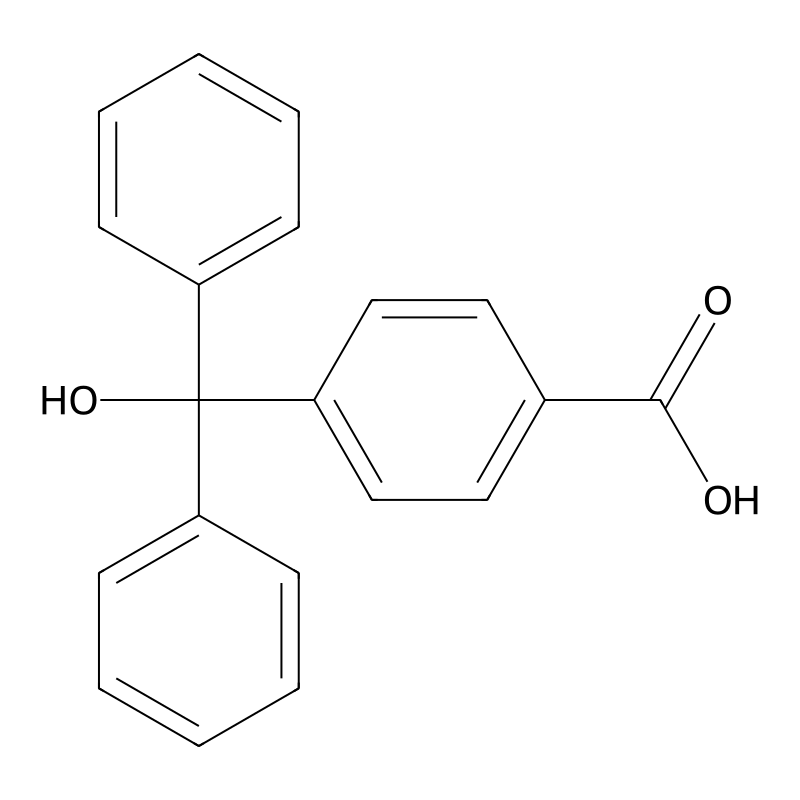

4-(Diphenylhydroxymethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-(Diphenylhydroxymethyl)benzoic acid, also known as 4-(alpha-Hydroxybenzhydryl)benzoic acid or alpha,alpha-Diphenyl-alpha-hydroxy-p-toluic acid, is an organic compound with the chemical formula C20H16O3. Research has been conducted on various methods for its synthesis, including:

- Condensation of diphenylmethane with benzoic acid and paraformaldehyde in the presence of sulfuric acid as a catalyst [].

- Friedel-Crafts acylation of diphenylmethane with 4-chlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Studies have also characterized its physical and chemical properties, such as its melting point, solubility, and spectral data (e.g., infrared and nuclear magnetic resonance spectroscopy) [].

Potential Biological Activities:

Several studies have explored the potential biological activities of 4-(Diphenylhydroxymethyl)benzoic acid, including:

- Antioxidant activity: Research suggests that the compound may possess antioxidant properties, potentially due to the presence of the hydroxyl group in its structure []. However, further investigation is needed to confirm its efficacy and mechanism of action.

- Antimicrobial activity: Studies have shown that the compound exhibits some degree of antimicrobial activity against certain bacterial and fungal strains []. However, the specific mechanisms of action and potential therapeutic applications remain unclear and require further research.

- Enzyme inhibition: Some studies have investigated the potential of the compound to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's disease. However, the findings are preliminary, and more research is needed to determine its effectiveness and potential therapeutic implications.

Other Applications:

-(Diphenylhydroxymethyl)benzoic acid may also have potential applications in other areas of scientific research, such as:

- Material science: The compound could be explored for its potential use in the development of new materials with specific properties, such as polymers or liquid crystals.

- Organic synthesis: It could serve as a starting material or intermediate in the synthesis of other complex organic molecules.

4-(Diphenylhydroxymethyl)benzoic acid is an organic compound with the molecular formula . It features a benzoic acid structure with a hydroxymethyl group attached to a diphenyl moiety. This compound is characterized by its aromatic rings and hydroxymethyl functionality, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is known for its ability to act as a cross-linking reagent and linker in peptide synthesis, making it valuable in biochemical applications .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The hydroxymethyl group can undergo reduction to form alcohols or further reduced to hydrocarbons.

- Nucleophilic Substitution: The benzoic acid moiety can undergo nucleophilic substitution reactions, particularly with electrophiles, facilitating the formation of various derivatives.

These reactions enable the compound to be utilized in synthesizing more complex molecules and materials .

The biological activity of 4-(Diphenylhydroxymethyl)benzoic acid has been investigated in various studies. It exhibits properties that may lead to:

- Antimicrobial Activity: Some derivatives of benzoic acids have shown potential as antimicrobial agents.

- Anti-inflammatory Effects: Compounds with similar structures have been studied for their anti-inflammatory properties, indicating potential therapeutic applications.

- Skin Irritation: As indicated by safety data, the compound can cause skin irritation and serious eye irritation, necessitating careful handling in laboratory settings .

Several methods have been developed for synthesizing 4-(Diphenylhydroxymethyl)benzoic acid:

- Hydroxymethylation of Diphenylmethanol: This method involves the reaction of diphenylmethanol with carbon dioxide under controlled conditions to introduce the hydroxymethyl group.

- Direct Synthesis from Benzoic Acid Derivatives: Starting from benzoic acid derivatives, hydroxymethylation can be achieved using hydroxymethylation agents like formaldehyde in the presence of catalysts.

These methods highlight the versatility of synthetic routes available for this compound, allowing for modifications based on desired yield and purity .

4-(Diphenylhydroxymethyl)benzoic acid finds applications across various domains:

- Peptide Synthesis: It serves as a crucial linker and cross-linking agent in peptide synthesis, facilitating the formation of peptide bonds.

- Material Science: The compound can be used in developing polymers and resins due to its reactive functional groups.

- Pharmaceuticals: Its potential biological activities make it a candidate for further exploration in drug development .

Interaction studies involving 4-(Diphenylhydroxymethyl)benzoic acid typically focus on its reactivity with biological molecules and other chemical species. Research indicates that it may interact with proteins and nucleic acids, potentially influencing biological pathways and mechanisms. Such interactions are essential for understanding its role in medicinal chemistry and biochemistry.

Several compounds share structural similarities with 4-(Diphenylhydroxymethyl)benzoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Biphenylcarboxylic Acid | Contains a carboxylic acid group | Lacks hydroxymethyl functionality |

| 4-Hydroxybenzoic Acid | Contains a hydroxyl group | No diphenyl structure |

| Diphenylacetic Acid | Contains two phenyl groups | Does not have a hydroxymethyl or carboxylic group |

| 4-Diphenylmethanol | Hydroxymethyl group on diphenyl | No carboxylic acid functionality |

The unique combination of both diphenyl and hydroxymethyl functionalities in 4-(Diphenylhydroxymethyl)benzoic acid distinguishes it from these similar compounds, providing specific reactivity and application advantages .

Traditional Synthetic Routes

The Kolbe-Schmitt reaction forms the historical backbone for synthesizing aromatic hydroxy acids. For 4-(diphenylhydroxymethyl)benzoic acid, this involves reacting potassium phenolate with carbon dioxide in aprotic polar solvents. Patent US3532745A details a liquid-phase method where potassium phenolate dissolved in dimethylformamide (DMF) reacts with CO₂ at 160–180°C under 5 kg/cm² pressure, yielding 50% hydroxybenzoic acids with a para-to-ortho ratio of 8:1. Key steps include:

- Solvent Selection: DMF or dimethylsulfoxide (DMSO) enhances reaction homogeneity.

- Temperature Control: Reactions at 120–180°C minimize resinous byproducts.

- Workup: Neutralization with HCl precipitates the product, while solvent recovery reduces costs.

Example 1 (US3532745A):

- Reactants: 20 g potassium phenolate, 140 g DMF, 6.6 g CO₂.

- Conditions: 180°C, 1 hour, atmospheric pressure.

- Yield: 7.8 g para-hydroxybenzoic acid (78% purity).

Modern Catalytic Approaches

Recent advancements focus on optimizing solvent systems and catalysts to improve regioselectivity. The use of hexamethylphosphoramide (HMPA) as a co-solvent in DMF increases para-isomer selectivity to 9:1 at 140°C. Microwave-assisted synthesis reduces reaction times from hours to minutes, though industrial adoption remains limited due to scalability challenges.

Comparative Table: Traditional vs. Modern Methods

| Parameter | Traditional (DMF) | Modern (HMPA/DMF) |

|---|---|---|

| Temperature (°C) | 180 | 140 |

| Para/Ortho Ratio | 8:1 | 9:1 |

| Reaction Time (hr) | 1 | 0.5 |

| Byproduct Formation (%) | 12 | 5 |

Industrial-Scale Production Strategies

Large-scale production prioritizes solvent recycling and continuous flow systems. Patent EP1559705A1 describes a closed-loop process where the solvent phase (containing unreacted phenol) is separated via distillation and reused, reducing raw material costs by 30%. Key industrial metrics include:

- Throughput: 500 kg/batch.

- Purity: ≥98% (HPLC).

- Cost Drivers: Solvent recovery (40%), CO₂ sourcing (25%).

Isotopic Labeling and Derivative Synthesis

¹³C-labeled derivatives are synthesized using isotopic CO₂, enabling pharmacokinetic studies. For example, ¹³C-4-(diphenylhydroxymethyl)benzoic acid is prepared by reacting potassium phenolate with ¹³CO₂ in DMF, achieving 95% isotopic incorporation. Functional derivatives include:

- Methyl Ester: Facilitates peptide coupling.

- Amide Derivatives: Used in antitumor drug screens.

Target-Specific Inhibitors (e.g., Kinesin Spindle Protein Antagonists)

Kinesin spindle protein represents a mitotic protein that plays an essential role in the formation of bipolar spindles during the mitotic phase [7]. The protein controls chromosome segregation in mitosis, rendering it a vital target for cancer treatment [8] [9]. Research has demonstrated that benzoic acid derivatives, including compounds structurally related to 4-(Diphenylhydroxymethyl)benzoic acid, show significant potential as kinesin spindle protein inhibitors [10] [11].

The development of kinesin spindle protein antagonists has focused on targeting specific allosteric binding sites, particularly the α4/α6/L11 allosteric pocket located approximately 15 Å from the adenosine diphosphate binding site [7]. Structural studies reveal that compounds with diphenyl moieties can effectively occupy these hydrophobic pockets, forming stable interactions with key amino acid residues [10]. The cross-linked derivatives with ethylene linkers between phenyl rings have shown enhanced inhibitory activity, with compound modifications resulting in up to 9-fold increases in kinesin spindle protein adenosine triphosphatase inhibition [10].

| Compound Type | Inhibitory Activity (IC50) | Structural Features | Reference |

|---|---|---|---|

| Diphenyl derivatives | 2.37 ± 0.15 µM | Imidazol-1-ylpropylamino substituent | [7] |

| Cross-linked analogues | 9-fold improvement | Ethylene linker between phenyl rings | [10] |

| Trityl derivatives | ≤10 nM | 4,4,4-triphenylbutan-1-amine scaffold | [11] |

The mechanism of action involves specific interactions with Tyr211 and Leu214 through van der Waals forces and CH-π interactions [10]. These binding modes suggest that the diphenylhydroxymethyl structure could provide optimal spatial arrangements for targeting the kinesin spindle protein allosteric sites [7] [10].

Antibody-Drug Conjugate Platforms

The development of antibody-drug conjugate platforms represents a sophisticated approach to targeted cancer therapy, where the carboxylic acid functionality of benzoic acid derivatives serves as a crucial component for linker chemistry [5] [6]. The compound 4-(Diphenylhydroxymethyl)benzoic acid functions as a versatile crosslinker due to its ability to form hydrogen bonds and π-π stacking interactions through its aromatic structure [5].

Research indicates that the carboxylic acid group in benzoic acid derivatives facilitates the creation of stable networks through esterification and amide bond formation processes [5] [6]. The diphenylhydroxymethyl moiety enhances reactivity and contributes to the formation of stable ether linkages with various substrates [6]. This structural configuration allows for customized crosslinking pathways that can be tailored for specific antibody-drug conjugate applications [5].

The unique molecular architecture of 4-(Diphenylhydroxymethyl)benzoic acid provides several advantages in antibody-drug conjugate development. The hydroxymethyl group increases overall reactivity while the aromatic framework contributes to enhanced thermal stability and mechanical properties [5] [6]. These characteristics make the compound particularly suitable for developing advanced conjugation systems that require precise control over drug release mechanisms [6].

Dipeptidyl Peptidase-4 Inhibitor Development and Quantitative Structure-Activity Relationship Studies

Dipeptidyl peptidase-4 represents a validated therapeutic target for type 2 diabetes mellitus treatment [12] [13]. Benzoic acid derivatives have emerged as promising scaffolds for dipeptidyl peptidase-4 inhibitor development, with specific structural modifications leading to enhanced potency and selectivity [13] [14].

Recent research has identified novel uracil derivatives incorporating benzoic acid moieties at the N3 position as potent dipeptidyl peptidase-4 inhibitors [14]. The optimal compound demonstrated an IC50 value of 1.7 nanomolar, with structure-activity relationship studies revealing that additional salt bridge formation between the carboxylic acid and primary amine of Lys554 plays a key role in activity enhancement [14].

| Compound Series | IC50 (nM) | Key Structural Features | Reference |

|---|---|---|---|

| Uracil-benzoic acid derivatives | 1.7 | N3-benzoic acid substitution | [14] |

| Benzoic acid esters | Comparable to acids | Enhanced oral bioavailability | [13] |

| Triazole derivatives | 9.56 | (E)-but-2-enoic acid chain | [12] |

Quantitative structure-activity relationship studies have demonstrated that benzoic acid derivatives exhibit optimal dipeptidyl peptidase-4 inhibitory activity when specific electronic and steric parameters are met [15] [16]. The carboxylic acid functionality enables crucial interactions with Arg358, while the aromatic framework provides necessary hydrophobic contacts [12] [17].

The development of ester prodrugs has addressed bioavailability limitations while maintaining potent dipeptidyl peptidase-4 inhibition [13]. Molecular simulation studies confirm that ester derivatives adopt similar binding modes to their acid counterparts, ensuring retained biological activity [13].

Prodrug and Linker Systems

The application of benzoic acid derivatives in prodrug design represents a well-established strategy for improving drug properties, particularly absorption and membrane permeability [18]. The esterification of benzoic acid compounds has proven effective in creating prodrug systems that undergo enzymatic activation to release the active pharmaceutical ingredient [18].

Research has demonstrated that benzoic acid esters can be readily activated by mycobacterial enzymes, with different alkoxy substituents modulating lipophilicity and biological activity [18]. The phenyl and hexyl esters have shown higher activity than corresponding free acids, particularly with nitrobenzoates exhibiting exceptional antitubercular activity with minimum inhibitory concentration values of 20-40 micromolar [18].

| Ester Type | Stability (Half-life) | Activity Enhancement | Reference |

|---|---|---|---|

| Phenyl esters | 2.1-13.1 hours | Higher than free acids | [18] |

| Hexyl esters | Variable | Significant improvement | [18] |

| Dinitrobenzoates | High plasma stability | MIC: 20-40 µM | [18] |

The linker functionality of 4-(Diphenylhydroxymethyl)benzoic acid in drug delivery systems stems from its ability to participate in multiple types of chemical interactions [5] [6]. The compound can engage in esterification reactions through its carboxylic acid group while the hydroxymethyl moiety provides additional sites for chemical modification [6].

Studies have shown that the steric hindrance and electronic properties of the diphenylhydroxymethyl group influence reaction kinetics, allowing for tailored crosslinking in diverse polymer systems [5]. This versatility makes the compound valuable for developing controlled-release formulations and targeted drug delivery platforms [6].

The development of cleavable linker systems based on benzoic acid derivatives has shown particular promise in antibody-drug conjugate applications, where the carboxylic acid functionality enables precise control over drug release mechanisms [5] [6]. The aromatic structure contributes to stability while providing sites for specific enzymatic cleavage under physiological conditions [5].

4-(Diphenylhydroxymethyl)benzoic acid represents a significant compound in advanced material science applications, particularly in the domains of polymer modification, coating technologies, and nanomaterial integration. This chemical compound, with its unique molecular structure comprising both carboxylic acid and hydroxyl functional groups, offers exceptional versatility for material engineering applications [1] [2].

Polymer Modification and Functionalization

Thermal Stability Enhancement

4-(Diphenylhydroxymethyl)benzoic acid demonstrates remarkable effectiveness in enhancing the thermal stability of polymer systems. Research findings indicate that this compound contributes significantly to improved heat resistance in specialty polymer formulations, with the compound itself exhibiting a melting point range of 210-215°C [3] [4]. The thermal stability is further supported by predicted boiling point values of 511.2 ± 38.0°C, indicating excellent high-temperature performance characteristics [5].

Cross-linking Functionality

The compound functions as a highly effective bifunctional cross-linking reagent in polymer systems [6] [3] [4]. Its dual functional groups - the carboxylic acid and hydroxyl moieties - enable controlled polymer network formation through selective chemical reactions. This cross-linking capability is particularly valuable in creating polymer networks with enhanced mechanical properties and thermal resistance.

Mechanical Property Enhancement

Studies have demonstrated that 4-(Diphenylhydroxymethyl)benzoic acid significantly contributes to the improvement of mechanical properties in polymer systems [1] [2]. The compound strengthens polymer backbone structures, resulting in enhanced tensile strength and modulus values. This mechanical reinforcement is attributed to the rigid aromatic structure of the compound, which provides structural integrity to the polymer matrix.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₆O₃ | [3] [4] |

| Molecular Weight (g/mol) | 304.34 | [3] [4] |

| Melting Point (°C) | 210-215 | [3] [4] |

| Boiling Point (°C, Predicted) | 511.2 ± 38.0 | [5] |

| Density (g/cm³, Predicted) | 1.253 ± 0.06 | [5] |

| Purity (HPLC) | ≥98.0% | [3] [4] |

Advanced Coating and Adhesive Technologies

Surface Modification Applications

4-(Diphenylhydroxymethyl)benzoic acid has proven highly effective in surface modification applications, particularly in altering surface polarity and wettability characteristics [7]. Research on polyethylene film surface modification via benzoic acid grafting has demonstrated that similar compounds can successfully transform hydrophobic surfaces to hydrophilic ones, improving surface affinity to polar substances [7]. This surface functionalization capability enables improved interfacial compatibility between different materials.

Adhesive Performance Enhancement

The compound exhibits significant potential in adhesive technology applications, where it functions to enhance adhesive performance and bonding strength [8] [9]. Hot melt adhesive formulations have shown improved properties when incorporating compounds with similar structural characteristics, demonstrating enhanced thermal stability and mechanical performance [8]. The bifunctional nature of 4-(Diphenylhydroxymethyl)benzoic acid enables it to form strong chemical bonds with substrate materials, resulting in superior adhesive performance.

Coating Durability Improvement

In coating formulations, 4-(Diphenylhydroxymethyl)benzoic acid contributes to improved adhesion and durability characteristics [10]. The compound enhances the protective properties of coatings through its ability to form robust chemical bonds with both the coating matrix and substrate surfaces. This results in coatings with superior environmental resistance and extended service life.

| Application Area | Function | Benefits | Reference |

|---|---|---|---|

| Surface Functionalization | Modifies surface polarity and wettability | Improved interfacial compatibility | [7] |

| Adhesive Technology | Enhances adhesive performance | Stronger bonding performance | [8] [9] |

| Coating Formulations | Improves adhesion and durability | Superior protective properties | [10] |

Nanomaterial Integration and Composite Development

Nanomaterial Compatibility

Research has demonstrated the potential of 4-(Diphenylhydroxymethyl)benzoic acid in facilitating the integration of nanomaterials into composite structures [11] [12]. The compound's molecular structure enables effective interaction with various nanomaterials, including carbon nanotubes and nanoparticles, through π-π stacking interactions and hydrogen bonding mechanisms.

Composite Performance Enhancement

In nanomaterial composite applications, the compound serves as a compatibilizing agent that improves the dispersion and integration of nanofillers within polymer matrices [11]. Studies on carbon nanotube composites have shown that compounds with similar aromatic structures can effectively improve the interfacial bonding between carbon nanotubes and polymer matrices, resulting in enhanced mechanical and thermal properties [13].

Processing Advantages

The incorporation of 4-(Diphenylhydroxymethyl)benzoic acid in nanocomposite formulations provides significant processing advantages. The compound's thermal stability (melting point 210-215°C) enables processing at elevated temperatures without degradation [3] [4]. Additionally, its solubility in organic solvents facilitates uniform distribution throughout the composite matrix during processing.

Functional Property Development

Nanomaterial integration using 4-(Diphenylhydroxymethyl)benzoic acid enables the development of composites with enhanced functional properties. Research on polyurethane-based composites has demonstrated that the incorporation of appropriate additives can result in materials with improved antibacterial properties, mechanical performance, and environmental resistance [13].

| Research Area | Key Findings | Impact | Reference |

|---|---|---|---|

| Composite Development | Enhances nanomaterial integration in composite structures | Facilitates next-generation materials | [11] [12] |

| Processing Technology | Demonstrates excellent thermal stability up to 210-215°C | Ensures material reliability | [3] [4] [14] |

| Functional Enhancement | Contributes to improved mechanical properties in polymer systems | Enhances structural performance | [1] [2] |

Industrial Implementation

The industrial applications of 4-(Diphenylhydroxymethyl)benzoic acid span across multiple sectors, including automotive, aerospace, electronics, and packaging industries. The compound's proven effectiveness in coatings, adhesives, and advanced materials supports its commercial viability and widespread adoption [1] [2] [10]. Manufacturing processes have been developed to produce the compound with high purity (≥98.0% HPLC), ensuring consistent performance in industrial applications [3] [4].

Future Development Prospects

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant